4,5-Dibromopicolinaldehyde

Description

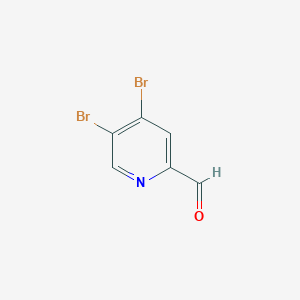

4,5-Dibromopicolinaldehyde is a brominated pyridine derivative featuring two bromine atoms at positions 4 and 5 of the pyridine ring and an aldehyde group at position 2.

Properties

CAS No. |

1289031-61-3; 1289031-61-3 |

|---|---|

Molecular Formula |

C6H3Br2NO |

Molecular Weight |

264.904 |

IUPAC Name |

4,5-dibromopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |

InChI Key |

HVAKKVMIFPLYAV-UHFFFAOYSA-N |

SMILES |

C1=C(N=CC(=C1Br)Br)C=O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

4,6-Dibromopicolinaldehyde

- Structure : Bromine atoms at positions 4 and 6 of the pyridine ring, with an aldehyde at position 2.

- Applications : Primarily used as a synthetic intermediate. Suppliers like SNAP INTERMEDIATES list this compound (CAS: 1215183-85-9), but detailed research data on its reactivity or biological activity are sparse .

- Key Difference: The altered bromine positions (4,6 vs.

5-Bromo-4-methylpicolinaldehyde

- Structure : A methyl group at position 4 and bromine at position 5, with an aldehyde at position 2.

- Properties : High purity (>98%) and standardized for research use (GLPBIO). The methyl group may enhance lipophilicity compared to dibromo derivatives, altering solubility and bioavailability .

- Applications : Used in drug discovery for structural diversification of lead compounds.

3,6-Dibromopicolinaldehyde

Acridine Derivatives (e.g., AIM4)

- Structure : Dibrominated acridine core with imidazolium side chains (e.g., [4,5-bis(N-carboxymethyl imidazolium)methyl acridine] dibromide).

- Research Findings: Demonstrated potent inhibition of TDP-43 protein aggregation (linked to ALS) by reducing β-sheet content and preventing amyloid fibril formation .

Data Table: Comparative Analysis of Brominated Picolinaldehydes and Analogues

Research Implications and Limitations

- Gaps in Knowledge: Direct studies on this compound are lacking. Most data derive from structural analogs, limiting definitive conclusions about its biological or chemical behavior.

- Synthetic Potential: The aldehyde group and bromine atoms make it a candidate for nucleophilic substitution or metal-catalyzed cross-coupling reactions, akin to other dibrominated picolinaldehydes .

Notes

Evidence Limitations : The comparison relies on structurally related compounds due to scarce data on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.